EDPP is not naturally occurring. It is a synthetic compound synthesized for its valuable role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing complex organic molecules, essential for developing new drugs, materials, and functional molecules [].
EDPP possesses a phosphorus atom (P) covalently bonded to two phenyl groups (C6H5) and an ethoxy group (C2H5O). The central P atom also has a lone pair of electrons, crucial for its role as a ligand [].
Here are some key features of its structure:
EDPP can be synthesized through the reaction of diphenylphosphine chloride (Ph2PCl) with ethanol (C2H5OH) in the presence of a base like triethylamine (Et3N) [].
Balanced chemical equation:
Ph2PCl + EtOH + Et3N -> EDPP + Et3N•HCl
EDPP acts as a ligand in numerous palladium-catalyzed cross-coupling reactions. These reactions involve forming a carbon-carbon bond between two organic fragments. Here are some examples:
EDPP can decompose upon prolonged heating or exposure to strong acids or bases, potentially releasing toxic fumes containing phosphorus oxides.
EDPP functions as a bidentate ligand, meaning it donates two electron pairs to the palladium center in a cross-coupling reaction. This creates a coordinatively unsaturated palladium complex that activates the organic electrophiles (aryl/vinyl halides) for subsequent nucleophilic attack by the other coupling partner [].
EDPP serves as a ligand in organometallic chemistry, forming complexes with various transition metals. Its lone pair of electrons on the phosphorus atom donates to the metal center, influencing the complex's stability, reactivity, and catalytic properties. Studies have shown EDDP to be an effective ligand in:
EDDP-based catalysts are explored for various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. For instance, research shows its effectiveness in palladium-catalyzed Suzuki-Miyaura couplings for efficient C-C bond formation.
EDDP complexes can activate small molecules like hydrogen, carbon monoxide, and dinitrogen. This activation paves the way for further reactions and potential applications in areas like fuel cells and artificial nitrogen fixation [].
Beyond its role as a ligand, EDDP exhibits catalytic activity itself in various organic reactions. Its phosphorus atom acts as a Lewis base, facilitating bond formation and cleavage. EDDP finds application in:
EDDP efficiently catalyzes the aldol condensation and Mannich reactions, forming valuable carbon-carbon bonds in organic molecules.
Researchers are exploring the use of chiral EDDP derivatives for asymmetric catalysis, enabling the synthesis of enantiopure compounds with high selectivity.
EDPP serves as a valuable starting material for the synthesis of various phosphorus-based compounds with diverse applications. These include:
Oxidation of EDDP yields ethoxydiphenylphosphine oxide (EDPO), a commonly used ligand in coordination chemistry and organic synthesis.
Reaction of EDDP with alkylating agents leads to the formation of phosphonium salts, employed in various applications, including ionic liquids and catalyst design.
The synthesis of ethyl diphenylphosphinite typically involves the following methods:
These methods highlight the versatility of ethyl diphenylphosphinite's synthesis, allowing for variations depending on available reagents and desired purity levels.
Ethyl diphenylphosphinite has several applications:
Interaction studies involving ethyl diphenylphosphinite focus on its reactivity with various substrates. For instance:
Ethyl diphenylphosphinite shares structural and functional similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenyl phosphine oxide | Phosphine oxide | Acts as a precursor for various phosphine derivatives. |
Triphenyl phosphine | Triaryl phosphine | Known for strong nucleophilic properties; used in catalysis. |
Phenyl phosphonic acid | Phosphonic acid | Utilized in agricultural chemicals; less stable than phosphinites. |
Methyl diphenylphosphinite | Methyl-substituted phosphinite | Similar reactivity but different steric effects due to methyl group. |
Ethyl diphenylphosphinite stands out due to its dual role as both a catalyst and an initiator in polymerization processes, along with its self-antioxidant properties that enhance the stability of resultant polymers.
Ethyl diphenylphosphinite (C~14~H~15~OP) was first synthesized in the mid-20th century during a period of rapid advancement in organophosphorus chemistry. Early methodologies focused on leveraging nucleophilic substitution reactions, particularly alcoholysis of chlorodiphenylphosphine (ClPPh~2~) with ethanol. This approach, rooted in Williamson ether synthesis principles, produced ethyl diphenylphosphinite as a colorless to light yellow liquid with a molecular weight of 230.24 g/mol. The compound’s structural simplicity—a phosphorus atom bonded to two phenyl groups and an ethoxy moiety—enabled its characterization via early spectroscopic techniques, including ^31^P nuclear magnetic resonance (NMR).
Key milestones in its discovery include:
Synthetic routes to ethyl diphenylphosphinite have evolved significantly, driven by demands for efficiency and scalability:
Ethyl diphenylphosphinite has served as a versatile intermediate in several domains:
Notably, its role in the Staudinger reaction facilitated the synthesis of phosphorimidates, enabling advancements in peptide and protein modification.
Recent studies highlight ethyl diphenylphosphinite’s relevance in cutting-edge research:
Ethyl diphenylphosphinite represents a trivalent organophosphorus compound with the molecular formula C₁₄H₁₅OP and a molecular weight of 230.24 grams per mole [1] [2] [3]. The compound is formally designated under Chemical Abstracts Service registry number 719-80-2 and carries the EINECS number 211-951-8 [4]. The International Union of Pure and Applied Chemistry Standard InChIKey for this compound is JCRCPEDXAHDCAJ-UHFFFAOYSA-N [4].
The molecular architecture of ethyl diphenylphosphinite centers on a phosphorus atom in the +3 oxidation state, adopting a trigonal pyramidal geometry characteristic of trivalent phosphines and phosphinites [1] [2]. The phosphorus center is bonded to two phenyl groups and one ethoxy group, with the general structural formula (C₆H₅)₂P-O-C₂H₅ [5]. The compound's structure can be represented by the simplified molecular line notation CCOP(C1=CC=CC=C1)C2=CC=CC=C2 [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₅OP | [1] [2] [3] |
Molecular Weight | 230.24 g/mol | [1] [2] [3] |
CAS Registry Number | 719-80-2 | [1] [2] [3] |
EINECS Number | 211-951-8 | [4] |
MDL Number | MFCD00009087 | [4] |
InChIKey | JCRCPEDXAHDCAJ-UHFFFAOYSA-N | [4] |
The compound exhibits characteristic physical properties consistent with its molecular structure, appearing as a colorless to light yellow liquid under standard conditions [1] [3] [6]. The density is reported as 1.066 grams per milliliter at 25 degrees Celsius [2] [4] [7], with a boiling point of 179-180 degrees Celsius under reduced pressure of 14 millimeters of mercury [2] [3] [4]. The refractive index n²⁰/D is measured at 1.59 [1] [7], indicating moderate optical density consistent with the aromatic character of the molecule.
The structural framework of ethyl diphenylphosphinite permits limited isomerism due to the specific substitution pattern around the phosphorus center [8]. Unlike compounds with multiple asymmetric centers, ethyl diphenylphosphinite does not exhibit classical structural isomerism in the form of constitutional isomers, as the connectivity pattern between the phosphorus atom and its three substituents remains fixed [8].
However, the compound displays significant conformational flexibility arising from rotation around the phosphorus-oxygen bond and the subsequent ethyl chain [9] [10]. The conformational behavior of phosphinites has been extensively studied through computational approaches, revealing that the phosphorus-oxygen bond exhibits restricted rotation due to partial double bond character arising from lone pair donation from oxygen to the phosphorus center [11] [12].
The conformational analysis of trivalent phosphorus compounds, including phosphinites, demonstrates that these molecules undergo rapid interconversion between different rotational conformers at ambient temperature [9] [13]. The energy barriers for conformational interconversion in phosphinites are typically lower than those observed in related phosphine oxides, reflecting the different electronic environments around the phosphorus center [10].
Research on related phosphinite systems has shown that the phosphorus center can undergo pyramidal inversion, though this process is generally slower than conformational rotation around single bonds [13] [14]. For phosphinites specifically, the inversion barrier is influenced by the electronic properties of the substituents, with electron-withdrawing groups typically increasing the barrier height [13].
The flexibility of phosphinite ligands has been demonstrated in coordination chemistry studies, where these compounds can adopt various conformations to accommodate different metal coordination environments [15]. This conformational adaptability is particularly relevant for ethyl diphenylphosphinite, as the ethoxy group provides additional rotational degrees of freedom compared to purely aromatic-substituted phosphinites [16].
The electronic structure of ethyl diphenylphosphinite is dominated by the unique bonding characteristics of the trivalent phosphorus center [12] [17]. The phosphorus atom in this compound utilizes sp³ hybridization to accommodate three substituents while maintaining a stereochemically active lone pair [11] [17]. This electronic configuration results in the characteristic trigonal pyramidal geometry observed in most trivalent phosphorus compounds [12].
The phosphorus-oxygen bond in phosphinites exhibits partial double bond character due to π-donation from the oxygen lone pairs to empty d-orbitals on phosphorus [12] [18]. Ab initio calculations on related phosphinite systems indicate that this π-interaction contributes significantly to the overall bond strength and affects the conformational preferences of the molecule [12]. The phosphorus-oxygen bond length in phosphinites is typically shorter than expected for a pure single bond, reflecting this electronic delocalization [18].
The aromatic phenyl substituents contribute to the overall electronic distribution through π-conjugation effects, though direct conjugation with the phosphorus center is limited due to the sp³ hybridization [17]. The electron-donating properties of the phenyl groups influence the nucleophilicity of the phosphorus center, making it more reactive toward electrophilic species compared to phosphinites bearing electron-withdrawing substituents [11] [17].
Electronic Property | Description | Reference |
---|---|---|
Phosphorus Hybridization | sp³ with stereochemically active lone pair | [11] [17] |
P-O Bond Character | Partial double bond due to π-donation | [12] [18] |
Molecular Dipole | Significant dipole moment due to P-O polarity | [19] |
HOMO Character | Primarily phosphorus lone pair orbital | [17] |
LUMO Character | π* orbitals on aromatic rings | [17] |
The nucleophilic character of ethyl diphenylphosphinite arises primarily from the lone pair electrons on the phosphorus atom [17]. This lone pair is the highest occupied molecular orbital in most phosphinite compounds and determines their reactivity toward electrophilic species [11]. The energy of this orbital is influenced by both the hybridization state of phosphorus and the electronic effects of the substituents [17].
Computational studies on related organophosphorus compounds indicate that the lowest unoccupied molecular orbitals are typically localized on the aromatic ring systems, with some contribution from phosphorus d-orbitals [20]. This electronic distribution pattern is consistent with the observed reactivity of phosphinites in various chemical transformations [2].
The solid-state behavior of ethyl diphenylphosphinite has been characterized through various physical measurements, though comprehensive single-crystal X-ray diffraction data specific to this compound remains limited in the published literature [21] [22]. The compound exhibits a melting point of 164-167 degrees Celsius when crystallized from appropriate solvent systems [4], indicating moderate intermolecular interactions in the solid state.
Related phosphinite compounds have been subjected to extensive crystallographic analysis, providing insights into the typical solid-state packing arrangements of this class of molecules [21] [22]. These studies reveal that phosphinites generally adopt packing motifs that maximize van der Waals interactions between the aromatic substituents while minimizing steric repulsion around the phosphorus center [22].
The crystal packing of organophosphorus compounds similar to ethyl diphenylphosphinite is typically dominated by weak intermolecular interactions, including π-π stacking between aromatic rings and C-H...π interactions [22] [23]. The presence of the ethoxy group introduces additional possibilities for weak hydrogen bonding interactions with neighboring molecules in the crystal lattice [23].
Studies on related diphenylphosphinic compounds have shown that these molecules crystallize in monoclinic space groups with characteristic intermolecular hydrogen bonding patterns [21]. The crystal structure of diphenylphosphinic acid, for example, reveals a monoclinic system with space group P21/c and unit cell parameters a = 11.474 angstroms, b = 6.051 angstroms, c = 15.718 angstroms, with β = 99.93 degrees [21].
Crystallographic Property | Typical Values for Related Compounds | Reference |
---|---|---|
Crystal System | Monoclinic or Triclinic | [21] [22] |
Space Group | P21/c (common for phosphinites) | [21] |
Density (calculated) | 1.3-1.4 g/cm³ | [21] |
Intermolecular Interactions | π-π stacking, C-H...π | [22] [23] |
Thermal Stability | Stable to ~200°C | [4] |
The thermal behavior of ethyl diphenylphosphinite in the solid state shows stability up to approximately 200 degrees Celsius, beyond which decomposition may occur [4]. This thermal stability is consistent with the strength of the phosphorus-carbon and phosphorus-oxygen bonds in the molecule [1] [2]. The compound is sensitive to air and moisture, which can lead to oxidation of the trivalent phosphorus center to form the corresponding phosphine oxide [4].
Powder diffraction studies on related phosphinite compounds indicate that these materials can exhibit polymorphism, with different crystal forms showing varying thermal and mechanical properties [24]. The specific polymorphic behavior of ethyl diphenylphosphinite would require dedicated crystallographic investigation to fully characterize [22].
Irritant